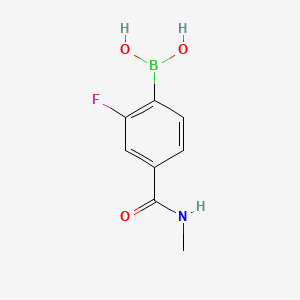

(2-Fluoro-4-(methylcarbamoyl)phenyl)boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[2-fluoro-4-(methylcarbamoyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BFNO3/c1-11-8(12)5-2-3-6(9(13)14)7(10)4-5/h2-4,13-14H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STYRVOIKGOQNAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)C(=O)NC)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701201830 | |

| Record name | B-[2-Fluoro-4-[(methylamino)carbonyl]phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701201830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874289-23-3 | |

| Record name | B-[2-Fluoro-4-[(methylamino)carbonyl]phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=874289-23-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | B-[2-Fluoro-4-[(methylamino)carbonyl]phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701201830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to (2-Fluoro-4-(methylcarbamoyl)phenyl)boronic acid: A Keystone Building Block in Modern Medicinal Chemistry

This guide provides an in-depth analysis of (2-Fluoro-4-(methylcarbamoyl)phenyl)boronic acid, a sophisticated chemical building block essential for contemporary drug discovery and development. We will explore its fundamental properties, synthesis, and critical applications, with a focus on the mechanistic rationale behind its use in complex molecular design.

Core Compound Identification and Physicochemical Profile

This compound is a specialized phenylboronic acid derivative valued for its unique combination of functional groups that facilitate advanced organic synthesis.

| Property | Value | Source |

| CAS Number | 874289-23-3 | [1] |

| Molecular Formula | C₈H₉BFNO₃ | [1] |

| Molecular Weight | 196.97 g/mol | [1] |

| Appearance | Typically a white to off-white solid | Inferred from general properties of similar compounds |

| Storage | Sealed in a dry environment at room temperature | [1] |

The strategic placement of a fluorine atom, a methylcarbamoyl group, and a boronic acid moiety on a phenyl ring makes this compound a highly versatile reagent. The fluorine can enhance metabolic stability and binding affinity, while the methylcarbamoyl group offers a site for hydrogen bonding, crucial for molecular recognition at biological targets.

Synthesis Pathway: A Mechanistic Overview

While the proprietary synthesis for this specific reagent is often held by manufacturers, a chemically sound and widely practiced approach for creating substituted phenylboronic acids involves the metalation of an aryl halide followed by quenching with a borate ester.[2] This process ensures precise placement of the boronic acid group.

A plausible synthetic route is outlined below:

Caption: Plausible synthesis workflow for this compound.

Causality in Synthesis:

-

Halogen-Metal Exchange: This initial step is critical for creating a nucleophilic aryl species. The choice of a strong base like n-butyllithium or a Grignard reagent is dictated by the need to deprotonate the aromatic ring at the position of the bromine atom, which is more reactive than the C-F bond.

-

Borylation: The resulting aryllithium or Grignard reagent readily attacks the electrophilic boron atom of the trimethyl borate. This reaction must be conducted at low temperatures to prevent unwanted side reactions.

-

Hydrolysis: The final step involves the acid-catalyzed hydrolysis of the boronate ester to yield the desired boronic acid. This is a standard and efficient transformation.

The Suzuki-Miyaura Coupling: A Cornerstone Application

The primary utility of this compound lies in its role as a key reactant in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[3][4] This reaction is a powerful tool for constructing carbon-carbon bonds, specifically for creating complex biaryl systems that are common motifs in pharmaceutical agents.[3]

The catalytic cycle of the Suzuki-Miyaura reaction is a well-understood process:

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Pillars of the Protocol:

-

Expertise & Experience: The choice of palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), base (e.g., Na₂CO₃, K₃PO₄), and solvent system (e.g., dioxane/water, toluene) is critical and depends on the specific substrates being coupled. The base is essential for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step.

-

Trustworthiness: A well-designed Suzuki protocol is self-validating. The reaction progress can be reliably monitored by techniques like TLC or LC-MS. Successful coupling is confirmed by the disappearance of starting materials and the appearance of a new, less polar product spot or peak. Purification by column chromatography or recrystallization yields the final compound, whose identity is confirmed by NMR spectroscopy and mass spectrometry.

General Experimental Protocol: Suzuki-Miyaura Coupling

The following is a representative, step-by-step methodology for a Suzuki-Miyaura coupling reaction utilizing this compound.

Objective: To synthesize a biaryl compound by coupling this compound with an aryl bromide.

Materials:

-

This compound (1.2 equiv.)

-

Aryl Bromide (1.0 equiv.)

-

Palladium Catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂, 0.05 equiv.)

-

Base (e.g., Sodium Carbonate, Na₂CO₃, 4.0 equiv.)

-

Solvent: Dioxane and Water (4:1 mixture)

-

Reaction Vessel (e.g., sealed tube or round-bottom flask with condenser)

-

Inert atmosphere (Nitrogen or Argon)

Workflow Diagram:

Sources

An In-Depth Technical Guide to the Synthesis of (2-Fluoro-4-(methylcarbamoyl)phenyl)boronic acid

This guide provides a comprehensive overview of a robust and scientifically sound synthetic route for (2-Fluoro-4-(methylcarbamoyl)phenyl)boronic acid, a key building block in modern medicinal chemistry and materials science. The presented methodology is designed for researchers, scientists, and drug development professionals, offering not only a step-by-step protocol but also the underlying chemical principles and strategic considerations.

Introduction: The Significance of this compound

This compound, with the CAS Number 874289-23-3, is a highly functionalized arylboronic acid.[1][2] Its unique substitution pattern, featuring a fluorine atom ortho to the boronic acid group and a methylcarbamoyl moiety para to it, imparts specific electronic and steric properties. These characteristics make it a valuable reagent in Suzuki-Miyaura cross-coupling reactions, enabling the introduction of the 2-fluoro-4-(methylcarbamoyl)phenyl fragment into complex organic molecules. This moiety is of particular interest in the development of novel pharmaceuticals and advanced materials due to the influence of the fluorine and amide groups on biological activity, metabolic stability, and material properties.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule suggests that the boronic acid functionality can be installed via a halogen-metal exchange followed by quenching with a boron electrophile. The most practical precursor for this transformation is a halogenated derivative of N-methyl-3-fluorobenzamide. Specifically, 4-bromo-2-fluoro-N-methylbenzamide emerges as an ideal starting material. This strategy is advantageous as it allows for the late-stage introduction of the sensitive boronic acid group, minimizing potential side reactions and purification challenges.

The overall synthetic strategy can be visualized as a two-step process:

-

Amidation: Synthesis of the key intermediate, 4-bromo-2-fluoro-N-methylbenzamide, from commercially available 4-bromo-2-fluorobenzoic acid.

-

Borylation: Conversion of the aryl bromide to the corresponding boronic acid via a lithium-halogen exchange and subsequent reaction with a trialkyl borate.

Part 1: Synthesis of 4-Bromo-2-fluoro-N-methylbenzamide

The initial step involves the formation of the amide bond between 4-bromo-2-fluorobenzoic acid and methylamine. A standard and effective method for this transformation is the use of a peptide coupling reagent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), in the presence of an activator like 1-hydroxybenzotriazole (HOBt).

Experimental Protocol: Amidation

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |

| 4-Bromo-2-fluorobenzoic acid | 219.01 | 3.0 g | 13.7 |

| Methylamine (2 M in THF) | 31.06 | 34.3 mL | 68.5 |

| EDCI | 191.70 | 6.6 g | 34.25 |

| HOBt | 135.13 | 2.8 g | 20.6 |

| N,N-Diisopropylethylamine (DIPEA) | 129.24 | q.s. | - |

| N,N-Dimethylformamide (DMF) | 73.09 | 50 mL | - |

| Ethyl acetate | 88.11 | As needed | - |

| Petroleum ether | - | As needed | - |

| Water | 18.02 | As needed | - |

| Anhydrous sodium sulfate | 142.04 | As needed | - |

Procedure:

-

To a 100 mL round-bottomed flask, add 4-bromo-2-fluorobenzoic acid (3.0 g, 13.7 mmol), N,N-dimethylformamide (50 mL), and a magnetic stir bar.

-

Add a 2 M solution of methylamine in THF (34.3 mL, 68.5 mmol), followed by 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI, 6.6 g, 34.25 mmol) and 1-hydroxybenzotriazole (HOBt, 2.8 g, 20.6 mmol).[3]

-

Add N,N-diisopropylethylamine (DIPEA) dropwise until the reaction mixture is basic.

-

Stir the reaction mixture at room temperature for 16 hours.

-

Upon completion (monitored by TLC), quench the reaction by adding water (50 mL).

-

Extract the aqueous phase with ethyl acetate (3 x 50 mL).

-

Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an eluent of ethyl acetate/petroleum ether (1:3, v/v) to yield 4-bromo-2-fluoro-N-methylbenzamide as a white solid.[3]

Expected Yield: Approximately 74% (2.34 g).[3]

Characterization Data: Mass spectrum (MS): [M+H]⁺ 232.[3]

Part 2: Synthesis of this compound

The final step is the conversion of the aryl bromide to the boronic acid. This is achieved through a lithium-halogen exchange at low temperature, followed by the addition of a trialkyl borate, and subsequent acidic workup. This method is a well-established and reliable procedure for the synthesis of arylboronic acids.[4][5]

Experimental Protocol: Borylation

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |

| 4-Bromo-2-fluoro-N-methylbenzamide | 231.05 | 2.34 g | 10.1 |

| n-Butyllithium (2.5 M in hexanes) | 64.06 | 4.44 mL | 11.1 |

| Triisopropyl borate | 188.08 | 2.56 mL | 11.1 |

| Tetrahydrofuran (THF), anhydrous | 72.11 | 50 mL | - |

| Hydrochloric acid (1 M) | 36.46 | As needed | - |

| Diethyl ether | 74.12 | As needed | - |

| Brine | - | As needed | - |

| Anhydrous magnesium sulfate | 120.37 | As needed | - |

Procedure:

-

Flame-dry a three-necked round-bottomed flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet.

-

Add 4-bromo-2-fluoro-N-methylbenzamide (2.34 g, 10.1 mmol) and dissolve it in anhydrous tetrahydrofuran (50 mL) under a nitrogen atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (2.5 M in hexanes, 4.44 mL, 11.1 mmol) dropwise, maintaining the temperature below -70 °C.

-

Stir the mixture at -78 °C for 1 hour.

-

Add triisopropyl borate (2.56 mL, 11.1 mmol) dropwise, again keeping the temperature below -70 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Cool the reaction mixture in an ice bath and quench by the slow addition of 1 M hydrochloric acid until the pH is acidic (pH ~2-3).

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude this compound can be purified by recrystallization or trituration with a suitable solvent system (e.g., diethyl ether/hexanes).

Expected Yield: Moderate to good yields are expected for this type of transformation.

Characterization Data: The final product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Causality and Experimental Choices

-

Choice of Starting Material: 4-Bromo-2-fluorobenzoic acid is a commercially available and relatively inexpensive starting material. The bromo-substituent is well-suited for the lithium-halogen exchange.

-

Amidation Conditions: The use of EDCI/HOBt is a mild and efficient method for amide bond formation, minimizing side reactions and generally providing high yields.

-

Low-Temperature Borylation: The lithium-halogen exchange and subsequent borylation are performed at -78 °C to prevent side reactions, such as the deprotonation of the amide proton or reaction of the organolithium intermediate with other electrophilic sites.

-

Anhydrous Conditions: The use of anhydrous solvents and a nitrogen atmosphere is critical during the borylation step to prevent the quenching of the highly reactive organolithium intermediate by water or oxygen.

Conclusion

The described two-step synthetic route provides a reliable and scalable method for the preparation of this compound. By starting with a readily available halogenated benzoic acid, this approach allows for the efficient construction of the target molecule, a valuable building block for the synthesis of novel compounds in the pharmaceutical and material science industries. The detailed protocols and rationale behind the experimental choices offer a solid foundation for researchers to successfully implement this synthesis in their laboratories.

References

-

This compound. Chemicalbridge. [Link]

-

(2-fluoro-4-methylsulfonyl-phenyl)boronic acid. ChemBK. [Link]

-

Search Results - Page 48. CP Lab Safety. [Link]

- Process for the preparation of substituted phenylboronic acids.

-

Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. University of Pittsburgh. [Link]

-

(4-Carbamoyl-2-fluoro-phenyl)boronic acid. Chemical-Suppliers. [Link]

- Method for preparing 3,5-difluoro-4-methyl phenylboronic acid.

Sources

- 1. This compound | 874289-23-3 [sigmaaldrich.com]

- 2. calpaclab.com [calpaclab.com]

- 3. 4-Bromo-2-fluoro-N-methylbenzamide synthesis - chemicalbook [chemicalbook.com]

- 4. sites.pitt.edu [sites.pitt.edu]

- 5. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid - Google Patents [patents.google.com]

A Senior Application Scientist's Technical Guide to (2-Fluoro-4-(methylcarbamoyl)phenyl)boronic acid

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of Substituted Arylboronic Acids in Modern Drug Discovery

In the landscape of medicinal chemistry, the strategic assembly of complex molecular architectures is paramount. Boronic acids and their derivatives have emerged as indispensable tools, largely due to their versatile reactivity, general stability, and the low toxicity of their byproducts.[1][2] These organoboron compounds are foundational pillars of palladium-catalyzed cross-coupling reactions, particularly the Nobel Prize-winning Suzuki-Miyaura coupling, which forges carbon-carbon bonds with exceptional precision and functional group tolerance.[3][4]

This guide focuses on a highly functionalized and strategically important building block: (2-Fluoro-4-(methylcarbamoyl)phenyl)boronic acid . Its structure is not a random assortment of functional groups; it is a carefully orchestrated arrangement designed for specific purposes in drug synthesis. The presence of an ortho-fluoro substituent, a meta-boronic acid group, and a para-methylcarbamoyl moiety makes it a high-value intermediate for creating molecules that can interact specifically with biological targets.[4] This document serves as a comprehensive technical resource, elucidating the molecule's properties, synthesis, and critical applications, with a particular focus on its role in the synthesis of targeted therapeutics.

Molecular Profile and Physicochemical Characteristics

This compound is a white to off-white solid at room temperature. Its molecular structure is tailored for reactivity and specific biological interactions. The boronic acid group serves as the primary reactive site for cross-coupling, while the fluorine and methylcarbamoyl groups are crucial for modulating pharmacokinetic properties and target engagement.

The strategic placement of the ortho-fluorine atom relative to the boronic acid group is a key design feature. This electron-withdrawing group can influence the electronic properties of the aryl ring and the acidity of the boronic acid, potentially impacting its reactivity in coupling reactions. In a final drug molecule, fluorine is often used to block metabolic oxidation or to fine-tune binding affinity through specific electronic interactions.[4] The para-methylcarbamoyl group provides a hydrogen bond donor and acceptor, a common pharmacophoric feature for engaging with protein active sites.

Key Physicochemical Data

All quantitative data for this compound are summarized below for rapid reference.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 874289-23-3 | [5] |

| Molecular Formula | C₈H₉BFNO₃ | [5] |

| Molecular Weight | 196.97 g/mol | [5] |

| Appearance | White to light brown powder or solid | [] |

| SMILES String | CNC(=O)c1ccc(B(O)O)c(F)c1 | - |

| Storage | Inert atmosphere, room temperature, dry conditions | [7] |

Synthesis and Purification Protocol

The synthesis of substituted arylboronic acids typically relies on the borylation of an organometallic intermediate.[8][9] A robust and common method involves a lithium-halogen exchange from a corresponding aryl halide at low temperature, followed by trapping the resulting aryllithium species with a borate ester. Subsequent acidic hydrolysis yields the desired boronic acid.

Rationale for Synthetic Strategy

The choice of a lithiation-borylation route is dictated by the need for regiochemical control. Starting with a precisely substituted aryl bromide allows for the specific placement of the boronic acid group.

-

Low Temperature (-78 °C): Performing the lithium-halogen exchange at cryogenic temperatures is critical. It prevents side reactions, such as the aryllithium intermediate reacting with the amide functionality on another molecule.

-

Inert Atmosphere (Argon/Nitrogen): Organolithium reagents are extremely reactive with atmospheric oxygen and moisture. A rigorously inert atmosphere is non-negotiable for achieving a high yield.

-

Acidic Hydrolysis: The initial reaction with the borate ester forms a boronate ester complex. Acidic workup is required to hydrolyze this ester to the final dihydroxyborane (boronic acid) functional group.

Step-by-Step Synthesis Workflow

Caption: General workflow for the synthesis of the target boronic acid.

Self-Validating Purification Protocol

A robust purification method is essential as boronic acids can sometimes be contaminated with boroxines (cyclic anhydrides). A pH-driven purification protocol offers a self-validating system to isolate the acidic product from neutral organic impurities.

-

Dissolution: Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel.

-

Basic Extraction: Add a 1M aqueous solution of sodium hydroxide (NaOH). The acidic boronic acid will be deprotonated to form a water-soluble sodium boronate salt, which partitions into the aqueous layer. Neutral organic impurities will remain in the organic layer.

-

Causality: This step leverages the Lewis acidic nature of the boronic acid, which readily reacts with a base.[2]

-

-

Separation: Separate the aqueous and organic layers. Discard the organic layer containing impurities.

-

Washing: Wash the aqueous layer again with fresh ethyl acetate to remove any residual neutral impurities.

-

Precipitation: Cool the aqueous layer in an ice bath and slowly acidify with 2M hydrochloric acid (HCl) until the pH is ~2. The pure boronic acid will precipitate out of the solution as a solid.

-

Causality: Re-protonation of the boronate salt renders the molecule neutral and significantly less water-soluble, forcing its precipitation.[10]

-

-

Isolation: Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under high vacuum. The purity can be confirmed by HPLC and NMR.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of this compound in drug development is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.[11] This palladium-catalyzed reaction is one of the most powerful and widely used methods for constructing biaryl or aryl-heteroaryl bonds, which are common motifs in pharmaceuticals.[3][12]

The Catalytic Cycle: A Mechanistic Overview

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this cycle is key to troubleshooting and optimizing reaction conditions. The three fundamental steps are oxidative addition, transmetalation, and reductive elimination.[3][13]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophilic partner (Ar¹-X).

-

Transmetalation: This is the key step where the boronic acid transfers its aryl group (Ar²) to the palladium center. This step requires activation by a base, which converts the boronic acid to a more nucleophilic boronate species (-B(OH)₃⁻).

-

Reductive Elimination: The two organic fragments (Ar¹ and Ar²) are ejected from the palladium center as the final coupled product, regenerating the active Pd(0) catalyst to continue the cycle.

Case Study: A Key Building Block for the PARP Inhibitor Talazoparib

A prominent application of this compound is in the synthesis of Talazoparib (BMN-673). Talazoparib is a highly potent inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme critical for DNA single-strand break repair.[14][15] In cancer cells with mutations in the BRCA1 or BRCA2 genes, which are deficient in repairing double-strand breaks, inhibiting PARP leads to an accumulation of DNA damage and cell death—a concept known as synthetic lethality.[15][16]

The core structure of Talazoparib is assembled by coupling the (2-Fluoro-4-(methylcarbamoyl)phenyl) moiety to a complex heterocyclic halide via a Suzuki-Miyaura reaction.

Caption: Role of the boronic acid in the synthesis of Talazoparib.

This specific coupling underscores the importance of the boronic acid as a precision tool. It allows for the late-stage installation of a highly functionalized aromatic ring, a common and efficient strategy in multi-step pharmaceutical synthesis.

Handling, Safety, and Storage

As with all laboratory reagents, proper handling is essential for both safety and experimental integrity.

-

Safety: Phenylboronic acid derivatives may cause skin, eye, and respiratory irritation.[17][18] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated chemical fume hood.

-

Storage: Boronic acids are susceptible to dehydration, which can lead to the formation of trimeric cyclic anhydrides known as boroxines. While this process is often reversible upon exposure to water during reaction setup, it can complicate stoichiometry. For long-term stability, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon) in a cool, dry place.[7]

-

Stability: Electron-deficient arylboronic acids can be prone to protodeboronation (loss of the boronic acid group) under certain conditions, particularly in the presence of strong acids or bases at elevated temperatures.[1] Reaction conditions should be chosen accordingly.

Conclusion

This compound is far more than a simple chemical intermediate. It is a purpose-built molecular tool designed to meet the rigorous demands of modern drug discovery. Its trifunctional structure provides a reactive handle for robust C-C bond formation, a metabolic blocking/modulating group, and a pharmacophoric element for target binding. Its central role in the synthesis of potent therapeutics like Talazoparib highlights the critical importance of such well-designed building blocks. For researchers in drug development, a thorough understanding of this reagent's properties, synthesis, and reactivity is essential for leveraging its full potential in the creation of next-generation medicines.

References

-

Sunway Pharm Ltd. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 2-((3-Fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoic acid. Retrieved from [Link]

-

PubChem. (n.d.). 2-Fluorophenylboronic acid. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 2-((3-Fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoic Acid. Retrieved from [Link]

-

Wang, Y., et al. (2020). Radiosynthesis and Evaluation of Talazoparib and Its Derivatives as PARP-1-Targeting Agents. Molecules, 25(15), 3345. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

MDPI. (2020, January 18). Design, Synthesis, and In Vitro Evaluation of the Photoactivatable Prodrug of the PARP Inhibitor Talazoparib. Molecules, 25(2), 402. Retrieved from [Link]

-

Sharma, A., et al. (2021). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Retrieved from [Link]

- Google Patents. (n.d.). US6420597B2 - Process for preparing highly pure formylphenylboronic acids.

-

Singh, A. K., et al. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 26(16), 4996. Retrieved from [Link]

-

PubMed. (2020, January 18). Design, Synthesis, and In Vitro Evaluation of the Photoactivatable Prodrug of the PARP Inhibitor Talazoparib. Molecules. Retrieved from [Link]

-

Maity, A., et al. (2014). Suzuki–Miyaura coupling of arylboronic acids to gold(III). Dalton Transactions, 43(48), 18068-18076. Retrieved from [Link]

-

Angene. (n.d.). The Role of Boronic Acids in Pharmaceutical Discovery & Synthesis. Retrieved from [Link]

-

ResearchGate. (2014). Discovery and Characterization of (8S,9R)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one (BMN 673, Talazoparib).... Retrieved from [Link]

-

PubMed. (2014). Improvement on synthesis of different alkyl-phenylboronic acid. Yaoxue Xuebao, 49(1), 76-81. Retrieved from [Link]

-

National Institutes of Health. (2015). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 137(1), 588-600. Retrieved from [Link]

-

MDPI. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. Retrieved from [Link]

-

PubMed. (2020, June 1). Design and discovery of boronic acid drugs. European Journal of Medicinal Chemistry, 195, 112270. Retrieved from [Link]

- Google Patents. (n.d.). US6576789B1 - Process for the preparation of substituted phenylboronic acids.

Sources

- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications | MDPI [mdpi.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. nbinno.com [nbinno.com]

- 5. This compound - CAS:874289-23-3 - Sunway Pharm Ltd [3wpharm.com]

- 7. 874219-35-9|4-Fluoro-3-methoxycarbonylphenylboronic acid|BLD Pharm [bldpharm.com]

- 8. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]

- 9. Improvement on synthesis of different alkyl-phenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. US6420597B2 - Process for preparing highly pure formylphenylboronic acids - Google Patents [patents.google.com]

- 11. Suzuki–Miyaura coupling of arylboronic acids to gold( iii ) - Chemical Science (RSC Publishing) DOI:10.1039/C4SC02148G [pubs.rsc.org]

- 12. Suzuki Coupling [organic-chemistry.org]

- 13. chemrxiv.org [chemrxiv.org]

- 14. medkoo.com [medkoo.com]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. 2-((3-Fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoic acid | C12H15FN2O3 | CID 67106897 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. 2-Fluorophenylboronic acid | C6H6BFO2 | CID 2734354 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of (2-Fluoro-4-(methylcarbamoyl)phenyl)boronic acid

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

(2-Fluoro-4-(methylcarbamoyl)phenyl)boronic acid is a key building block in modern medicinal chemistry, primarily utilized in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling to synthesize complex pharmaceutical agents. An intimate understanding of its solubility is a critical prerequisite for successful reaction design, process optimization, purification, and formulation development. This guide provides a comprehensive analysis of the solubility characteristics of this compound. While specific, publicly available quantitative solubility data for this exact molecule is limited, this document synthesizes foundational principles of boronic acid chemistry, leverages data from structurally related analogues, and outlines robust experimental protocols to empower researchers to determine solubility with precision. We will delve into the physicochemical properties of the title compound, explore the key factors governing its dissolution in various solvent systems, and provide a detailed, field-proven methodology for its empirical solubility determination.

Physicochemical Profile

Understanding the fundamental physicochemical properties of this compound is the first step in predicting its solubility behavior.

| Property | Value / Description | Source |

| CAS Number | 874289-23-3 | [1] |

| Molecular Formula | C₈H₉BFNO₃ | [1] |

| Molecular Weight | 196.97 g/mol | [1] |

| Appearance | Typically a white to off-white solid powder. | Inferred from related compounds[2] |

| IUPAC Name | [2-fluoro-4-(methylcarbamoyl)phenyl]boronic acid | [1] |

The structure contains a phenylboronic acid moiety substituted with a fluorine atom and a methylcarbamoyl group. The boronic acid group, -B(OH)₂, can participate in hydrogen bonding as both a donor and acceptor. The methylcarbamoyl group, -C(=O)NHCH₃, is also highly polar and capable of strong hydrogen bonding. These features, combined with the electronegative fluorine atom, render the molecule polar, which is the primary determinant of its solubility profile.

Solubility Characteristics: A Synthesis of Principles and Analogous Data

Direct quantitative solubility data for this compound is not extensively documented in public literature. However, by examining the behavior of phenylboronic acid and other substituted analogues, we can construct a reliable qualitative and predictive framework.

Qualitative Solubility Overview

The polarity of the molecule suggests good solubility in polar organic solvents and limited solubility in nonpolar hydrocarbon solvents.

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Polar Protic | Water, Ethanol, Methanol | Soluble to Moderately Soluble | The ability to form strong hydrogen bonds with the solvent facilitates dissolution. Aqueous solubility is expected to be pH-dependent. |

| Polar Aprotic | DMSO, DMF, Acetone, THF | Soluble to Highly Soluble | Strong dipole-dipole interactions and the ability of some solvents (e.g., DMSO) to act as hydrogen bond acceptors promote solubility. Ketones and ethers are generally excellent solvents for boronic acids.[3][4] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Sparingly to Moderately Soluble | Moderate polarity allows for some interaction, but solubility is generally lower than in highly polar aprotic solvents.[3][4] |

| Nonpolar | Hexanes, Toluene, Methylcyclohexane | Poorly Soluble to Insoluble | The significant difference in polarity between the solute and solvent prevents effective solvation. Phenylboronic acid has very low solubility in hydrocarbons.[3][4] |

Key Factors Influencing Solubility

The solubility of boronic acids is not a static property but is influenced by a confluence of environmental and structural factors.[5]

-

Solvent Polarity: As a guiding principle, "like dissolves like." The solubility of this polar compound will be greatest in solvents with a high dielectric constant and hydrogen bonding capability. The general trend observed for phenylboronic acid (high solubility in ethers/ketones, moderate in chloroform, low in hydrocarbons) serves as an excellent baseline.[3]

-

Temperature: The dissolution of a solid in a liquid is typically an endothermic process. Therefore, the solubility of this compound is expected to increase with rising temperature. This principle is the foundation of the dynamic method for solubility measurement.[5][6]

-

pH and Aqueous Solubility: Boronic acids are weak Lewis acids. In aqueous media, the boron atom can accept a hydroxide ion, forming a more soluble tetrahedral boronate species. This equilibrium is pH-dependent. Consequently, the aqueous solubility of this compound will likely increase in basic conditions (pH > pKa) compared to neutral or acidic conditions.

-

Structural Substituents: The nature and position of substituents on the phenyl ring have a profound impact on solubility by altering the crystal lattice energy of the solid and its interaction with solvent molecules.[5][6] The fluoro and methylcarbamoyl groups in the title compound are electron-withdrawing and polar, which influences both the acidity of the boronic acid and its overall solvation properties.

Experimental Protocol for Solubility Determination: The Dynamic Method

For obtaining precise, quantitative solubility data, an empirical approach is essential. The dynamic, or synthetic, method is a robust and widely used technique for determining the temperature-dependent solubility of crystalline compounds like boronic acids in various solvents.[3][5] It relies on visually or instrumentally detecting the precise temperature at which the last solid particles dissolve in a solution of known composition upon controlled heating.

Required Apparatus

-

Jacketed glass vessel with a magnetic stirrer.

-

Programmable circulating bath for precise temperature control.

-

Calibrated temperature probe (e.g., Pt100).

-

Turbidity or luminance probe to monitor the clarity of the solution.

-

Analytical balance for accurate mass measurements.

Step-by-Step Experimental Procedure

-

Preparation: Accurately weigh a specific mass of this compound and the chosen solvent into the jacketed glass vessel. This creates a biphasic slurry of a precisely known composition (mole fraction).

-

Heating and Equilibration: Begin vigorous stirring to ensure sample homogeneity. Heat the vessel at a slow, constant rate (e.g., 0.1–0.3 K/min) using the circulating bath.[6] This slow rate is critical to maintain thermal equilibrium between the solid and liquid phases.

-

Dissolution Point Determination: Continuously monitor the solution's turbidity. The equilibrium solubility temperature is the point at which the last solid crystals dissolve, resulting in a perfectly clear, single-phase solution.[6] This is often detected by a sharp increase in light transmission measured by the luminance probe.[3]

-

Data Collection: Record the temperature at the exact moment of complete dissolution.

-

Constructing the Solubility Curve: Repeat steps 1-4 with varying solute-to-solvent mass ratios to obtain a series of data points. Plotting these points as temperature versus mole fraction yields the solubility curve for the specific solute-solvent system.

Workflow Visualization

The following diagram illustrates the logical flow of the dynamic method for solubility determination.

This equilibrium can complicate solubility measurements, as one is essentially measuring the solubility of a mixture of the acid and its anhydride. [5]Using the dynamic method with its slow heating rate helps to approach a true equilibrium state, but researchers must be aware of this underlying chemical behavior when interpreting results, particularly in non-aqueous systems.

Conclusion

References

- An In-depth Technical Guide to the Solubility of Methylboronic Acid in Organic Solvents. Benchchem.

- Exploring 2-Fluoro-4-(methoxycarbonyl)

- This compound - CAS:874289-23-3. Sunway Pharm Ltd.

- Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814–824.

- Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents.

- Kinetic & Thermodynamic Solubility Testing. WuXi AppTec.

- (PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. (2020).

Sources

Mastering the Stability of (2-Fluoro-4-(methylcarbamoyl)phenyl)boronic acid: A Guide for Researchers

(2-Fluoro-4-(methylcarbamoyl)phenyl)boronic acid is a key building block in contemporary drug discovery and development, prized for its utility in Suzuki-Miyaura cross-coupling reactions to forge critical carbon-carbon bonds in complex molecules. However, the inherent lability of the boronic acid functional group presents significant challenges to its storage, handling, and successful application. This guide provides an in-depth examination of the factors governing the stability of this reagent, offering field-proven protocols and insights to ensure its integrity and maximize its synthetic utility.

The Chemical Nature and Inherent Instabilities of Arylboronic Acids

Boronic acids, including this compound, are Lewis acids that are susceptible to several degradation pathways. Understanding these pathways is critical for developing effective stabilization strategies.

Principal Degradation Pathways

The two primary modes of degradation for arylboronic acids are protodeboronation and oxidation. A third process, the formation of boroxine anhydrides, can also impact the compound's reactivity and stoichiometry.

-

Protodeboronation: This is the hydrolytic cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This process is often accelerated in the presence of acidic or basic conditions and can be a significant issue during long-term storage or in certain reaction media.[1][2] The rate of protodeboronation is highly dependent on the electronic properties of the aryl ring and the pH of the environment.[1]

-

Oxidation: The boronic acid moiety can be oxidized to the corresponding phenol. This degradation is often mediated by exposure to air (oxygen) and can be catalyzed by trace metal impurities.[2] For peptide boronic acid derivatives, an initial oxidative degradation pathway has been identified as a major route of decomposition.[3]

-

Boroxine Formation: Boronic acids can undergo dehydration to form cyclic trimeric anhydrides known as boroxines. While this process is reversible upon the addition of water, the formation of boroxines can lead to issues with solubility and accurate molar measurements.

Figure 1: Major degradation pathways for arylboronic acids.

The Influence of pH

The pH of the environment plays a crucial role in both the stability and reactivity of arylboronic acids. At acidic to neutral pH, the trigonal planar boronic acid form is predominant. As the pH increases, the equilibrium shifts towards the more nucleophilic and reactive tetrahedral boronate anion.[1] While this conversion to the boronate is essential for transmetalation in Suzuki-Miyaura coupling, the boronate form can also be more susceptible to protodeboronation.[1]

Recommended Storage and Handling Protocols

To mitigate the degradation pathways discussed above, stringent storage and handling procedures are essential. The following protocols are based on best practices for maintaining the integrity of arylboronic acids.

Long-Term Storage

For long-term storage, this compound should be maintained under conditions that minimize exposure to moisture, oxygen, and light.

| Parameter | Recommended Condition | Rationale |

| Temperature | -20°C to 4°C (Refrigerated) | Reduces the rate of chemical degradation. |

| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation by atmospheric oxygen.[4][5] |

| Moisture | Tightly sealed container with desiccant | Boronic acids are hygroscopic and susceptible to hydrolysis.[4][6] |

| Light | Amber vial or stored in the dark | Minimizes potential light-catalyzed degradation. |

Handling for Experimental Use

When handling the compound for weighing and dissolution, it is crucial to minimize its exposure to the ambient environment.

Figure 2: Recommended workflow for handling arylboronic acids.

Step-by-Step Handling Protocol:

-

Equilibration: Before opening, allow the container to warm to room temperature to prevent condensation of atmospheric moisture onto the cold solid.

-

Inert Atmosphere: Whenever possible, handle the solid in a glove box or under a stream of inert gas.

-

Solvent Selection: Use anhydrous solvents for dissolution to prevent hydrolysis.

-

Fresh Solutions: It is highly recommended to prepare solutions of the boronic acid immediately before use. If short-term storage of a solution is necessary, it should be kept under an inert atmosphere and refrigerated.

Enhancing Stability: The Boronate Ester Strategy

For applications where the free boronic acid exhibits poor stability, conversion to a more robust boronate ester is a common and effective strategy. Pinacol esters are frequently employed for this purpose, offering increased stability towards hydrolysis, oxidation, and protodeboronation.[7]

While boronate esters are more stable, they can still be susceptible to hydrolysis, particularly on silica gel during chromatographic purification.[7][8][9] Recent research has explored alternative diols to form even more stable esters, such as those derived from 3,4-diethyl-hexane-3,4-diol (Epin), which have shown enhanced stability during chromatography.[7] For particularly unstable boronic acids, N-methyliminodiacetic acid (MIDA) boronates offer exceptional stability and can be used in "slow-release" cross-coupling reactions.[10]

Analytical Methods for Stability Assessment

Regularly assessing the purity and integrity of this compound is crucial. Several analytical techniques can be employed for this purpose.

| Analytical Technique | Application |

| Reverse-Phase HPLC | Purity assessment and quantification of degradation products. Care must be taken to avoid on-column hydrolysis.[11][12] |

| NMR Spectroscopy | Structural confirmation and identification of impurities. |

| LC-MS | Identification and quantification of low-level impurities and degradation products. |

| Non-Aqueous Capillary Electrophoresis (NACE) | An alternative to HPLC that can avoid the issue of on-column hydrolysis of boronate esters.[13] |

Protocol for HPLC Analysis:

-

Column Selection: Utilize a column with low silanol activity to minimize on-column hydrolysis.[12]

-

Mobile Phase: A mobile phase without a pH modifier is often preferred to reduce hydrolysis.[12]

-

Sample Preparation: Dissolve the sample in an appropriate anhydrous organic solvent immediately before injection.

-

Standard Preparation: Use a well-characterized, high-purity reference standard for accurate quantification.

Conclusion

The successful use of this compound in research and development hinges on a thorough understanding and proactive management of its stability. By implementing stringent storage and handling protocols, considering the use of more stable boronate esters when necessary, and employing appropriate analytical methods for quality control, researchers can ensure the integrity of this valuable reagent and achieve reliable and reproducible results in their synthetic endeavors.

References

- Martínez-Aguirre, M. A., Villamil-Ramos, R., & Yatsimirsky, A. K. (2013). Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. Journal of Organic Chemistry.

- Organic Chemistry Portal. (n.d.). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions.

- ACS Publications. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters.

- Benchchem. (n.d.). Effect of pH on the stability and reactivity of aryl boronic acids.

- Poster Board #1276. (n.d.).

- Fisher Scientific. (n.d.).

- Sigma-Aldrich. (2025).

- Sigma-Aldrich. (2025).

- ACS Publications. (2024). Analytical Strategy for Low-Level Estimation of Unstable Genotoxic Boronate Ester Impurities. Organic Process Research & Development.

- ResearchGate. (n.d.).

- Matrix Scientific. (2017).

- Fisher Scientific. (2011).

- PubMed. (2012). Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids.

- Benchchem. (n.d.). Storage and handling guidelines for organoboronic acids to prevent decomposition.

- ChemBK. (2024). (2-fluoro-4-methylsulfonyl-phenyl)boronic acid.

- Fisher Scientific. (2011).

- Wiley Online Library. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences.

- Fisher Scientific. (n.d.).

- Waters. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.

- Taylor & Francis Online. (2014). ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC.

- Fisher Scientific. (2010).

- ACS Publications. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society.

- (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs.

- InterContinental Warszawa. (n.d.). This compound.

- FUJIFILM Wako. (n.d.). This compound.

- Organic Chemistry Portal. (n.d.).

- BLDpharm. (n.d.). (2-Fluoro-5-(methylcarbamoyl)phenyl)boronic acid.

- Lab Alley. (n.d.). How to Store Boric Acid.

- Wikipedia. (n.d.). Boronic acid.

- Sunway Pharm Ltd. (n.d.). This compound - CAS:874289-23-3.

- (n.d.).

- PubMed Central. (n.d.).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. fishersci.co.uk [fishersci.co.uk]

- 5. fishersci.com [fishersci.com]

- 6. laballey.com [laballey.com]

- 7. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]

- 8. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions [organic-chemistry.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. waters.com [waters.com]

- 12. tandfonline.com [tandfonline.com]

- 13. Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids - PubMed [pubmed.ncbi.nlm.nih.gov]

physical and chemical properties of 2-fluoro-4-(methylcarbamoyl)phenyl)boronic acid

An In-Depth Technical Guide to (2-Fluoro-4-(methylcarbamoyl)phenyl)boronic acid for Advanced Research

Introduction: A Strategic Building Block in Modern Drug Discovery

In the landscape of medicinal chemistry, the strategic incorporation of unique structural motifs is paramount to accessing novel chemical space and developing next-generation therapeutics. This compound (CAS No. 874289-23-3) has emerged as a particularly valuable reagent for researchers in drug discovery.[1][2] Its utility stems from the convergence of three key chemical features: the versatile boronic acid group, a cornerstone of carbon-carbon bond formation; a fluorine substituent, known to enhance metabolic stability and binding affinity; and a methylcarbamoyl group, which can act as a hydrogen bond donor and acceptor to modulate solubility and target engagement.

This guide provides an in-depth examination of the physicochemical properties, reactivity, and applications of this compound. It is designed for the professional researcher, offering not just data, but the field-proven insights necessary to effectively integrate this building block into sophisticated synthetic workflows.

Section 1: Physicochemical Properties

Understanding the fundamental properties of a reagent is the bedrock of successful and reproducible experimentation. While some experimental data for this specific molecule, such as a precise melting point and solubility profile, are not extensively reported in public literature, we can consolidate its known attributes and draw reliable inferences from closely related structures.

Table 1: Core Physicochemical Data for this compound

| Property | Value | Source(s) |

| CAS Number | 874289-23-3 | [1] |

| Molecular Formula | C₈H₉BFNO₃ | [1] |

| Molecular Weight | 196.97 g/mol | [1] |

| Appearance | White to off-white solid (inferred) | General knowledge |

| Storage | Sealed in a dry place, Room Temperature | [1] |

| Melting Point | Not reported. Similar fluorinated phenylboronic acids melt >220 °C.[3][4] | N/A |

| Solubility | Poorly soluble in non-polar solvents; soluble in polar organic solvents like DMSO, DMF, and alcohols. | General knowledge |

| Estimated pKa | ~7.5 - 8.5 | Inferred |

Expert Insights on Physicochemical Characteristics:

-

pKa Estimation: The pKa of unsubstituted phenylboronic acid is approximately 8.8. The subject molecule contains two electron-withdrawing groups (EWG): the fluorine atom and the methylcarbamoyl group. EWGs increase the Lewis acidity of the boron atom, thereby lowering the pKa. For instance, the related 4-amino-3-fluorophenylboronic acid (when acetylated) has a pKa of 7.8. Therefore, a pKa range of 7.5-8.5 is a scientifically sound estimate, suggesting that this boronic acid is more acidic than many simpler arylboronic acids and can be effectively activated under milder basic conditions.

-

Stability: Phenylboronic acids are generally stable solids.[5] However, like all boronic acids, this compound is susceptible to dehydration to form a cyclic trimer anhydride, known as a boroxine. This process is reversible upon the addition of water. For quantitative accuracy in reactions, it is best practice to use the reagent as supplied from a reputable source or to ensure its purity if it has been stored for an extended period under non-inert conditions.

Section 2: The Suzuki-Miyaura Cross-Coupling Reaction: A Core Application

The primary application for this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is one of the most powerful and widely used methods for constructing carbon-carbon bonds, particularly for creating biaryl structures common in pharmaceuticals.[6][7]

The reaction proceeds via a catalytic cycle involving a palladium catalyst. The presence of both a fluorine and a methylcarbamoyl group makes this an "electron-deficient" boronic acid. This has important mechanistic implications. While the increased Lewis acidity can facilitate the initial activation by a base, the reduced electron density on the phenyl ring can slow the rate-limiting transmetalation step.[8] Therefore, careful selection of reaction conditions is critical for achieving high yields.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Section 3: Representative Experimental Protocol

This protocol is designed to provide a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. Optimization of the base, solvent, and ligand may be necessary depending on the specific coupling partner.

Workflow Diagram:

Caption: Step-by-step workflow for a typical Suzuki-Miyaura coupling experiment.

Step-by-Step Methodology:

-

Glassware Preparation: Ensure all glassware is oven-dried and assembled hot under a stream of inert gas (Nitrogen or Argon) to exclude moisture and oxygen.

-

Reagent Charging: To a reaction flask equipped with a magnetic stir bar and reflux condenser, add the aryl bromide (1.0 equiv), this compound (1.2-1.5 equiv), and a suitable base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv).

-

Expertise Note: An excess of the boronic acid is used to compensate for potential protodeboronation and to drive the reaction to completion. For electron-deficient boronic acids, a stronger base like Cs₂CO₃ or K₃PO₄ can sometimes accelerate the transmetalation step.[8]

-

-

Solvent Addition: Add a degassed solvent system. A mixture of an organic solvent and water, such as 1,4-dioxane/H₂O (e.g., 4:1 v/v), is commonly effective.[8]

-

Degassing: The reaction mixture must be thoroughly degassed to prevent oxidation of the Pd(0) catalyst. This can be achieved by bubbling the inert gas through the stirred solution for 15-20 minutes or by performing three freeze-pump-thaw cycles.

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) or a combination of a palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and a phosphine ligand (e.g., SPhos, XPhos, 2-4 mol%).

-

Expertise Note: For challenging couplings involving electron-deficient partners, modern bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) are often superior to traditional PPh₃ as they promote both oxidative addition and reductive elimination.

-

-

Reaction: Heat the mixture to the target temperature (typically 80-100 °C) and stir vigorously until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and water. Separate the organic layer, wash sequentially with water and brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product using an appropriate technique, most commonly flash column chromatography on silica gel.

Section 4: Plausible Synthetic Route

While specific preparations are often proprietary, a plausible and efficient synthesis can be designed based on established organometallic methodologies. A common approach involves a Grignard reaction or lithium-halogen exchange followed by borylation.

Caption: A plausible synthetic pathway to the target molecule via a lithiation-borylation sequence.

This route begins with a commercially available or readily synthesized substituted benzamide. Low-temperature lithium-halogen exchange generates a potent aryl lithium nucleophile, which is then trapped with an electrophilic boron source like trimethyl borate.[9] A final acidic work-up hydrolyzes the resulting borate ester to yield the desired boronic acid.

Section 5: Safety and Handling

Trustworthiness through Self-Validation: Always consult the specific Safety Data Sheet (SDS) provided by your supplier. The information below is a guideline based on data for structurally similar compounds.

-

Hazard Identification: Substituted phenylboronic acids should be handled as potentially hazardous chemicals. Based on analogous compounds, they may cause skin irritation, serious eye irritation, and respiratory irritation.[][11]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[12]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[11] Avoid generating dust. Keep away from strong oxidizing agents, strong acids, and strong bases.[5]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[1] The compound can be air-sensitive and hygroscopic over time, so storage under an inert atmosphere (e.g., in a desiccator or glovebox) is recommended for long-term stability.[5][11]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a sophisticated building block that offers significant advantages for the synthesis of complex molecules in drug discovery and materials science. Its electron-deficient nature requires a thoughtful and informed approach to reaction design, particularly for Suzuki-Miyaura couplings. By understanding its fundamental properties and leveraging optimized protocols, researchers can effectively harness the potential of this reagent to accelerate their research and development programs.

References

-

MySkinRecipes. (n.d.). 2-Fluoro-4-methylphenylboronic acid. Retrieved January 19, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 19, 2026, from [Link]

-

Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(8), 359-371. Available at: [Link]

-

Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. Retrieved January 19, 2026, from [Link]

-

ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube. Retrieved January 19, 2026, from [Link]

Sources

- 1. This compound - CAS:874289-23-3 - Sunway Pharm Ltd [3wpharm.com]

- 2. 874289-23-3・this compound・this compound【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]

- 3. 2-Fluoro-4-methylphenylboronic acid [myskinrecipes.com]

- 4. 2-Fluoro-4-methylphenylboronic acid = 95 170981-26-7 [sigmaaldrich.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. tcichemicals.com [tcichemicals.com]

- 8. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 11. fishersci.com [fishersci.com]

- 12. cdhfinechemical.com [cdhfinechemical.com]

Navigating the Synthesis and Handling of (2-Fluoro-4-(methylcarbamoyl)phenyl)boronic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(2-Fluoro-4-(methylcarbamoyl)phenyl)boronic acid , a specialized building block in organic synthesis, presents unique opportunities in drug discovery and development. Its structural motifs are of significant interest in the generation of novel chemical entities. However, realizing its full potential necessitates a thorough understanding of its safe handling, storage, and reactivity. This technical guide provides an in-depth exploration of the safety considerations and practical handling protocols for this compound, grounded in established principles of laboratory safety and the known characteristics of arylboronic acids.

Hazard Identification and Risk Assessment

-

Skin Irritation and Sensitization: Phenylboronic acids can cause skin irritation upon contact.[2] Prolonged or repeated exposure may lead to an allergic skin reaction in sensitive individuals.

-

Serious Eye Irritation: Contact with the eyes is likely to cause serious irritation.[2]

-

Respiratory Tract Irritation: Inhalation of dust particles may lead to irritation of the respiratory system.[2]

A thorough risk assessment should be conducted before any handling of this compound. This involves evaluating the quantities being used, the nature of the experimental procedures, and the potential for exposure.

Exposure Controls and Personal Protection

To mitigate the identified risks, a stringent set of exposure controls and the use of appropriate Personal Protective Equipment (PPE) are mandatory.

Engineering Controls

-

Chemical Fume Hood: All manipulations of solid this compound and its solutions should be performed in a well-ventilated chemical fume hood to minimize the risk of inhalation.[2]

-

Safety Shower and Eyewash Station: A readily accessible and fully functional safety shower and eyewash station are essential in the immediate work area.

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is the first line of defense against accidental exposure.

| PPE Category | Specification | Rationale |

| Eye and Face Protection | Chemical safety goggles with side shields or a full-face shield. | Protects against splashes and airborne particles. |

| Hand Protection | Nitrile or other chemically resistant gloves. | Provides a barrier against skin contact. Gloves should be inspected before use and changed frequently. |

| Body Protection | A flame-retardant laboratory coat, fully buttoned. | Protects skin and personal clothing from contamination. |

| Respiratory Protection | For operations that may generate significant dust, a NIOSH-approved respirator may be necessary. | Prevents inhalation of irritant dust particles. |

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is paramount to maintaining a safe laboratory environment.

Handling

-

Avoid Dust Formation: Handle the solid material carefully to minimize the generation of dust.

-

Grounding: For larger quantities, take precautionary measures against static discharge.

-

Incompatible Materials: Avoid contact with strong oxidizing agents.

-

Hygiene: Wash hands thoroughly after handling and before eating, drinking, or smoking. Contaminated clothing should be removed and laundered before reuse.

Storage

-

Container: Keep the container tightly closed and store in a cool, dry, and well-ventilated area.

-

Incompatibilities: Store away from incompatible materials such as strong oxidizing agents.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

First-Aid Measures

-

Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, seek medical attention.[1]

-

Skin Contact: In case of skin contact, immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation or a rash occurs, seek medical advice.[1]

-

Eye Contact: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1]

-

Ingestion: If swallowed, rinse mouth with water. Do NOT induce vomiting. Seek medical attention.[1]

Accidental Release Measures

-

Small Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.

-

Large Spills: For larger spills, evacuate the area and prevent further dispersal of the material. Wear appropriate PPE and contain the spill. Collect the material and place it in a designated container for hazardous waste disposal.

Stability and Reactivity Profile

Understanding the chemical stability and reactivity of this compound is crucial for its effective use in synthesis.

General Stability of Arylboronic Acids

Arylboronic acids are generally stable compounds but can be susceptible to certain degradation pathways. The electronic nature of substituents on the phenyl ring can influence their stability.[3] Electron-withdrawing groups can affect the pKa of the boronic acid and its reactivity.[3]

Potential Reactions

-

Suzuki-Miyaura Coupling: As a boronic acid derivative, this compound is a key substrate in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds.

-

Dehydration: Like other boronic acids, it can undergo dehydration to form the corresponding boroxine (a cyclic trimer). This process is typically reversible upon the addition of water.

The fluorine and methylcarbamoyl substituents on the phenyl ring will influence the electronic properties and, consequently, the reactivity of the boronic acid in these and other chemical transformations.

Experimental Workflow: A Representative Suzuki-Miyaura Coupling

The following is a generalized protocol for a Suzuki-Miyaura cross-coupling reaction involving an arylboronic acid. Note: This is a representative workflow and must be adapted and optimized for the specific substrates and desired product.

Figure 1: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound is a valuable reagent for medicinal chemistry and drug discovery. Its safe and effective use hinges on a proactive approach to hazard assessment, stringent adherence to safety protocols, and a solid understanding of its chemical properties. By implementing the guidelines outlined in this technical guide, researchers can confidently and responsibly harness the synthetic potential of this important building block.

References

-

Sunway Pharm Ltd. This compound - CAS:874289-23-3. Available at: [Link]

- Kučera, J., et al. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry, 78(10), 4773–4782.

Sources

Spectroscopic Characterization of (2-Fluoro-4-(methylcarbamoyl)phenyl)boronic Acid: A Technical Guide

Introduction

(2-Fluoro-4-(methylcarbamoyl)phenyl)boronic acid (C₈H₉BFNO₃, CAS: 874289-23-3) is a synthetically versatile building block in medicinal chemistry and materials science. Its utility in drug discovery, particularly in the development of targeted covalent inhibitors and novel therapeutic agents, necessitates a thorough understanding of its structural and electronic properties. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the structural elucidation and purity assessment of this compound. This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for this compound and outlines the standardized protocols for data acquisition. The insights presented herein are aimed at researchers, scientists, and professionals in drug development to facilitate the unambiguous identification and characterization of this important chemical entity.

Predicted Spectroscopic Data and Interpretation

While specific experimental spectra for this compound are not publicly available, a detailed prediction of its spectroscopic characteristics can be derived from its molecular structure and established principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are crucial for structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons, the methyl group of the carbamoyl moiety, the amide proton, and the hydroxyl protons of the boronic acid group.

-

Aromatic Protons (Ar-H): The three protons on the benzene ring will appear in the aromatic region (typically δ 7.0-8.5 ppm). Due to the substitution pattern, they will exhibit a complex splitting pattern (multiplets). The fluorine atom and the methylcarbamoyl group will influence their chemical shifts. The proton ortho to the fluorine atom is expected to show coupling to ¹⁹F.

-

Methyl Protons (-CH₃): The methyl group protons of the methylcarbamoyl group are expected to appear as a doublet in the region of δ 2.8-3.0 ppm due to coupling with the adjacent N-H proton.

-

Amide Proton (-NH-): The amide proton should appear as a quartet or a broad singlet in the region of δ 8.0-8.5 ppm, with its chemical shift being solvent and concentration-dependent.

-

Boronic Acid Protons (-B(OH)₂): The two hydroxyl protons of the boronic acid group will likely appear as a broad singlet. Their chemical shift is highly dependent on the solvent, concentration, and water content, and can range from δ 4.0 to δ 8.0 ppm. In some cases, these protons may exchange with residual water in the solvent, leading to a very broad signal or no observable signal at all.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on all eight carbon atoms in the molecule.

-

Aromatic Carbons: The six carbons of the benzene ring are expected to resonate in the δ 115-150 ppm region. The carbon directly attached to the fluorine atom will exhibit a large one-bond C-F coupling constant. The chemical shifts of the other aromatic carbons will be influenced by the electron-withdrawing and -donating effects of the substituents.[1][2][3][4][5]

-

Carbonyl Carbon (-C=O): The carbonyl carbon of the amide group is expected to appear in the δ 165-175 ppm range.

-

Methyl Carbon (-CH₃): The methyl carbon of the carbamoyl group will likely resonate in the upfield region, around δ 25-30 ppm.

Table 1: Predicted NMR Data for this compound

| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Aromatic CH | δ 7.0-8.5 ppm (m) | δ 115-150 ppm |

| -NHCH ₃ | δ 2.8-3.0 ppm (d) | δ 25-30 ppm |

| -NH CH₃ | δ 8.0-8.5 ppm (q or br s) | - |

| -B(OH ₂)₂ | δ 4.0-8.0 ppm (br s) | - |

| Ar-C =O | - | δ 165-175 ppm |

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

-

O-H Stretching: The B-O-H stretching of the boronic acid group is expected to produce a broad absorption band in the region of 3200-3600 cm⁻¹.[6]

-

N-H Stretching: The N-H stretching vibration of the secondary amide will likely appear as a medium to sharp band around 3300-3500 cm⁻¹.[6][7]

-

C-H Stretching (Aromatic): The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹.[8][9]

-

C=O Stretching (Amide I): A strong absorption band corresponding to the carbonyl stretch of the amide group (Amide I band) is expected in the range of 1640-1680 cm⁻¹.[7][10]

-

C=C Stretching (Aromatic): Aromatic ring C=C stretching vibrations will show multiple bands in the 1450-1600 cm⁻¹ region.[9]

-

B-O Stretching: The B-O stretching vibration is expected to be observed in the 1310-1350 cm⁻¹ region.[11]

-

C-F Stretching: A strong absorption due to the C-F bond stretching is anticipated in the 1000-1300 cm⁻¹ range.

Table 2: Predicted FT-IR Data for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

| Boronic Acid | O-H stretch | 3200-3600 (broad) |

| Amide | N-H stretch | 3300-3500 (medium) |

| Aromatic Ring | C-H stretch | > 3000 |

| Amide | C=O stretch (Amide I) | 1640-1680 (strong) |

| Aromatic Ring | C=C stretch | 1450-1600 |

| Boronic Acid | B-O stretch | 1310-1350 |

| Fluoroaromatic | C-F stretch | 1000-1300 (strong) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (Molecular Weight: 196.97 g/mol ), Electrospray Ionization (ESI) is a suitable technique.

-

Molecular Ion: In positive ion mode, the protonated molecule [M+H]⁺ at m/z 198 would be expected. In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 196 is likely to be observed. The natural isotopic abundance of boron (¹⁰B and ¹¹B) will result in a characteristic isotopic pattern for boron-containing ions.[12]

-

Fragmentation: Fragmentation of boronic acids can be complex. Common fragmentation pathways involve the loss of water (-18 amu) and the boronic acid group. In negative ion mode, fragments corresponding to BO⁻ and BO₂⁻ are often observed.[13] Cleavage of the amide group could also occur, leading to fragments corresponding to the loss of the methylcarbamoyl side chain.

Experimental Protocols

The following section details the standard operating procedures for acquiring high-quality spectroscopic data for this compound.

NMR Data Acquisition

Sample Preparation:

-

Weigh 5-10 mg of the compound for ¹H NMR or 20-50 mg for ¹³C NMR into a clean, dry vial.[14][15]

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). DMSO-d₆ is often a good choice for boronic acids and amides due to its ability to dissolve polar compounds and slow down the exchange of labile protons.[14]

-

Vortex the vial until the sample is completely dissolved. If any solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube.[16]

-

Cap the NMR tube and carefully wipe the outside before inserting it into the spectrometer.

Caption: FT-IR Spectroscopy Experimental Workflow.

Instrument Parameters (Typical):

-

Spectral range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of scans: 16-32

Mass Spectrometry Data Acquisition

Sample Preparation:

-

Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase solvent. [17]3. Filter the final solution through a 0.22 µm syringe filter into an autosampler vial.

Caption: Mass Spectrometry Experimental Workflow.

Instrument Parameters (Typical for LC-MS with ESI):

-

Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

-

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

-

Scan Range: m/z 50-500.

-